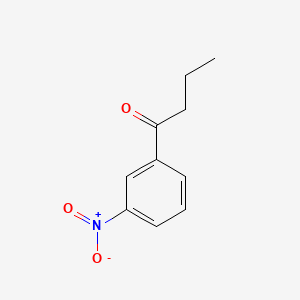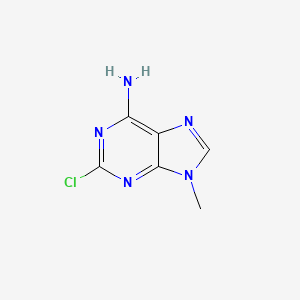
N-(2-Acetylphenyl)benzamide
概要
説明
“N-(2-Acetylphenyl)benzamide” is a chemical compound with the molecular formula C15H13NO2 . It has a molecular weight of 239.274 g/mol .
Synthesis Analysis
A research paper by Akin Oztaslar and Hakan Arslan describes the synthesis of this compound . The molecular conformation of the compound is stabilized by intermolecular and intramolecular H-bonds . All DFT calculations were implemented at the B3LYP level with the 6–311G(d,p) basis set .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzamide group attached to an acetylphenyl group . The molecular conformation is stabilized by intermolecular and intramolecular H-bonds .科学的研究の応用
1. Synthesis and Chemical Properties
- Regioselective Ortho-acetoxylation/Methoxylation : N-(2-benzoylphenyl)benzamides, closely related to N-(2-Acetylphenyl)benzamide, have been explored for regioselective ortho-acetoxylation. This involves a catalytic amount of Pd(OAc)2 and PhI(OAc)2, leading to the production of 2-acetoxybenzamides in good yields. Ortho-methoxylation has also been achieved under similar conditions, demonstrating the versatility in chemical modifications of benzamide derivatives (B. Reddy et al., 2011).
2. Potential Therapeutic Applications
- Histone Deacetylase Inhibition : N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a derivative of this compound, has been identified as a selective histone deacetylase inhibitor. This compound has demonstrated significant antitumor activity and has entered clinical trials, indicating its potential as an anticancer drug (Nancy Z. Zhou et al., 2008).
3. Sensing and Detection Applications
- Colorimetric Sensing of Fluoride Anions : Some benzamide derivatives have shown promising results in the colorimetric sensing of fluoride anions. This is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, showcasing the use of this compound derivatives in environmental monitoring and analytical chemistry (E. A. Younes et al., 2020).
4. Anticonvulsant Properties
- Anticonvulsant Screening : Derivatives of N-(2,6-dimethylphenyl)-substituted benzamides, which are structurally related to this compound, have been investigated for their anticonvulsant activities. These studies contribute to the understanding of the potential therapeutic applications of benzamide derivatives in the treatment of epilepsy (E. Afolabi & V. Okolie, 2013).
5. Antifungal and Anticancer Research
- Antifungal and Anticancer Properties : Various benzamide derivatives, including those related to this compound, have been synthesized and evaluated for their antifungal and anticancer activities. This underscores the diverse biological applications and the potential of benzamides in pharmacological research (A. Saeed et al., 2008).
Safety and Hazards
将来の方向性
Benzamides, including N-(2-Acetylphenyl)benzamide, have potential applications in various fields due to their wide range of pharmacological effects . They are used in the pharmaceutical, paper, and plastic industries, and also as intermediate products in the synthesis of therapeutic agents . Future research could focus on exploring these applications further.
特性
IUPAC Name |
N-(2-acetylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-11(17)13-9-5-6-10-14(13)16-15(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFVTWFHBLFXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208856 | |
| Record name | Benzamide, N-(2-acetylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6011-26-3 | |
| Record name | N-(2-Acetylphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6011-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-(2-acetylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-(2-acetylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary synthetic application of N-(2-Acetylphenyl)benzamide highlighted in the research?
A1: this compound serves as a key intermediate in the synthesis of 2-aryl-4-quinolones. [, ] These compounds are aza analogs of flavones and hold significant interest in medicinal chemistry due to their antitumor properties, primarily through the inhibition of tubulin polymerization. [] The synthesis involves cyclizing this compound using a strong base like potassium tert-butoxide. []
Q2: Are there alternative synthetic routes to 2-aryl-4-quinolones that avoid using this compound?
A2: Yes, several alternative methods exist for synthesizing 2-aryl-4-quinolones. These include:
- Palladium-Catalyzed Reactions: Palladium-catalyzed carbonylative coupling of 2-iodo-N-ethylaniline with phenylacetylene can yield 1-ethyl-2-phenyl-4-quinolone. [] Similarly, palladium-catalyzed tandem amination of 2-bromoalkynones with arylamines is effective for synthesizing 1-aryl-2-phenyl-4-quinolones. []
Q3: Aside from 2-aryl-4-quinolone synthesis, has this compound been explored in other chemical reactions?
A3: Yes, research indicates that this compound can participate in reactions with triphenylphosphine and dialkyl acetylenedicarboxylates in the presence of specific compounds. [] This reaction, facilitated by NH-acids like 2-cyanobenzanilide and 3-nitrobenzanilide, generates stable phosphorus ylides. [] These ylides exhibit geometrical isomerism in solution due to restricted rotation around a carbon-carbon partial double bond. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bicyclo[3.2.1]octan-8-one](/img/structure/B1360301.png)











